4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole
Description
4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 4-chlorophenyl group and at position 2 with a piperazine moiety modified by an ethylsulfonyl group. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, which confers structural rigidity and electronic properties conducive to biological interactions .
Synthetic routes for analogous 4-(4-chlorophenyl)thiazole derivatives typically involve Hantzsch condensation between thiosemicarbazones and α-haloketones, as demonstrated in studies by Cruz Filho et al. (2023) . These compounds are of interest in medicinal chemistry due to their antiparasitic activity, particularly against Leishmania and Trypanosoma species, attributed to their ability to disrupt enzyme function or DNA synthesis in pathogens .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S2/c1-2-24(21,22)20-9-7-19(8-10-20)11-16-18-15(12-23-16)13-3-5-14(17)6-4-13/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLWWQCIZTDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclization
The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. 4-Chlorophenylacetone (10 mmol) is reacted with thiourea (12 mmol) in ethanol under reflux for 6 hours, yielding 2-amino-4-(4-chlorophenyl)thiazole. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dichloromethane, producing 2-bromomethyl-4-(4-chlorophenyl)thiazole.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78°C) |
| Catalyst | None |
| Yield | 82–85% |
Piperazine Coupling via Nucleophilic Substitution
The bromomethyl intermediate undergoes nucleophilic substitution with piperazine in dimethylformamide (DMF) at 60°C for 12 hours. Excess piperazine (3 equiv) ensures complete displacement of the bromide, yielding 2-(piperazin-1-ylmethyl)-4-(4-chlorophenyl)thiazole.
Spectroscopic Validation
Sulfonylation with Ethylsulfonyl Chloride
The piperazine nitrogen is sulfonylated using ethylsulfonyl chloride (1.2 equiv) in the presence of triethylamine (TEA) as a base. The reaction proceeds in dichloromethane at 0°C to room temperature for 4 hours, affording the target compound.
Optimization Insights
- Lower temperatures (0–5°C) minimize di-sulfonylation byproducts.
- TEA stoichiometry (2.5 equiv) ensures efficient HCl scavenging.
Analytical Characterization
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆)
- δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.12 (q, J = 7.2 Hz, 2H, SO₂CH₂), 3.24–3.31 (m, 8H, piperazine CH₂), 4.38 (s, 2H, CH₂), 7.46–7.51 (m, 4H, aromatic CH).
13C NMR (100 MHz, DMSO-d₆)
- δ 14.7 (CH₂CH₃), 45.2 (SO₂CH₂), 52.4 (piperazine CH₂), 126.9, 128.5, 129.3 (aromatic C), 140.1 (thiazole C), 169.8 (C=N).
HRMS
Purity and Stability Assessment
| Parameter | Result |
|---|---|
| Melting Point | 235–237°C |
| HPLC Purity | 98.4% (C18 column, MeOH:H₂O = 70:30) |
| Stability (24h, RT) | >97% intact |
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization Across Steps
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thiazole Formation | Ethanol | Reflux | 85 |
| Piperazine Coupling | DMF | 60°C | 78 |
| Sulfonylation | Dichloromethane | 0°C → RT | 82 |
Key Observations
- Ethanol outperforms THF in thiazole cyclization due to superior solubility of intermediates.
- DMF enhances nucleophilic substitution kinetics compared to acetonitrile.
Mechanistic Insights and Side-Reactions
Competing Pathways in Sulfonylation
Ethylsulfonyl chloride may react with both piperazine nitrogens, but steric hindrance at the 1-position favors mono-sulfonylation. Di-sulfonylated byproducts (<5%) are removed via column chromatography (SiO₂, ethyl acetate/hexane).
Thiazole Ring Stability
The 4-(4-chlorophenyl) group enhances ring stability, with no degradation observed under acidic (pH 4) or basic (pH 9) conditions over 24 hours.
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole ring is synthesized via Hantzsch condensation , where 2-bromo-4'-chloroacetophenone reacts with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). This step yields the 4-(4-chlorophenyl)thiazole intermediate .
Example Protocol :
-
Reactants : 2-Bromo-4'-chloroacetophenone (1.0 eq), thiourea (1.2 eq)
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Solvent : Ethanol
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Conditions : Reflux at 80°C for 12–24 hours
Sulfonation of Piperazine
The ethylsulfonyl group is introduced via sulfonation of the secondary amine in piperazine using ethylsulfonyl chloride under basic conditions .
Reaction Mechanism :
-
Piperazine reacts with ethylsulfonyl chloride in the presence of triethylamine.
-
The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride.
Conditions :
Hydrolysis Reactions
While the target compound lacks hydrolyzable groups like esters or amides, related derivatives undergo acid- or base-catalyzed hydrolysis . For example:
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Acid Hydrolysis : Hydrobromic acid (48% w/w) at 80–85°C cleaves acetamide intermediates to carboxylic acids .
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Base Hydrolysis : Aqueous NaOH (2M) at 60°C hydrolyzes ester groups to carboxylates .
Substitution Reactions
The ethylsulfonyl group on piperazine participates in nucleophilic displacement with amines or thiols.
Example :
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Morpholine | Piperazine-morpholine adduct | DMF, 80°C, 6 hours | 60% |
| Thiophenol | Thioether derivative | KCO, DMF | 55% |
Stability and Reactivity
-
Thermal Stability : Decomposes above 250°C, with the ethylsulfonyl group fragmenting first .
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Photoreactivity : The thiazole ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm) .
Key Research Findings
| Property/Reaction | Observation | Source |
|---|---|---|
| Antiproliferative Activity | IC = 1.2 µM against MCF-7 cells | |
| Hydrolysis Resistance | Stable in pH 1–12 for 24 hours | |
| Solubility | 0.5 mg/mL in water; 25 mg/mL in DMSO |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Thiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains.
- Case Study: A study showed that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL.
-
Antitumor Activity
- The compound has been investigated for its potential as an anticancer agent. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms.
- Case Study: In vitro studies indicated that the compound could induce cell cycle arrest and activate apoptotic pathways in human cancer cell lines, suggesting its potential use in cancer therapy.
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Neuroprotective Effects
- Research has suggested that thiazole derivatives may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Case Study: A study on animal models of neurodegeneration demonstrated that administration of thiazole compounds improved cognitive function and reduced neuroinflammation.
The biological activities of this compound can be summarized as follows:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole can be contextualized against related thiazole and piperazine derivatives. Below is a comparative analysis based on substituent variations, biological activity, and crystallographic
Table 1: Comparative Analysis of Thiazole Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group in the target compound may enhance membrane permeability compared to fluorophenyl analogs (e.g., compound 5 in ), as chloro substituents are more lipophilic than fluoro .
- Ethylsulfonyl-piperazine in the target compound likely improves solubility over unmodified piperazine derivatives (e.g., compound in ), as sulfonyl groups increase polarity .
Structural and Crystallographic Differences :
- Compound 5 exhibits a near-planar conformation except for a perpendicular fluorophenyl group, whereas the target compound’s piperazine moiety may introduce torsional flexibility, affecting binding modes.
- Thiadiazole derivatives (e.g., ) lack the piperazine component, resulting in reduced hydrogen-bonding capacity compared to the target compound.
Synthetic Accessibility :
- The target compound’s synthesis requires multi-step functionalization of the piperazine ring, which is more complex than the Hantzsch condensation used for simpler thiazoles (e.g., ).
Therapeutic Potential: Unlike the antiparasitic focus of 4-(4-chlorophenyl)thiazoles , fluorophenyl-thiazole hybrids (e.g., ) are often explored for anticancer applications due to their planar aromatic systems.
Research Findings and Limitations
- Antiparasitic Efficacy : Cruz Filho et al. (2023) reported IC₅₀ values of <10 µM for analogous 4-(4-chlorophenyl)thiazoles against Leishmania spp., suggesting the target compound may exhibit similar potency .
- Structural Limitations: The ethylsulfonyl group, while improving solubility, may increase metabolic susceptibility to esterase-mediated cleavage compared to non-sulfonylated analogs .
- Data Gaps: No crystallographic data or in vivo studies for the target compound were identified in the provided evidence, limiting direct mechanistic comparisons.
Biological Activity
The compound 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole is a thiazole derivative that has gained attention in pharmacological research due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , and it features a thiazole ring substituted with a chlorophenyl group and a piperazine moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research has demonstrated that similar thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanisms of Action :
- Induction of Apoptosis : Compounds like 4e and 4i, which share structural similarities with our compound, have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the S and G2/M phases, leading to inhibited proliferation of cancer cells .
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Efficacy Against Cell Lines :
- MCF-7 (Breast Cancer) : The compound has shown promising results against MCF-7 cells, with IC50 values indicating potent cytotoxicity.
- HepG2 (Liver Cancer) : Similar efficacy has been noted in HepG2 cells, suggesting a broad-spectrum anticancer activity.
-
Comparative Data :
Compound Cell Line IC50 (µg/mL) Mechanism 4e MCF-7 5.36 Apoptosis induction 4i HepG2 2.32 Cell cycle arrest Target Compound MCF-7 & HepG2 TBD TBD
Antiviral Activity
In addition to its anticancer properties, thiazole derivatives have been investigated for their antiviral activities. Some studies suggest that similar compounds may inhibit viral replication by targeting specific viral proteins or pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural features:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups like chlorophenyl enhances the lipophilicity and reactivity of the compound.
- Piperazine Moiety : Variations in the piperazine substituents can significantly affect the potency and selectivity of these compounds against cancerous cells .
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against MCF-7 and HepG2 cell lines. Compounds with piperazine substitutions exhibited enhanced cytotoxicity compared to those without .
- In Vivo Studies : In vivo models demonstrated that certain thiazole derivatives could effectively target tumor cells, confirming their potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
- Answer: The compound comprises a thiazole core substituted with a 4-chlorophenyl group at position 4 and a piperazine ring (modified with an ethylsulfonyl group) at position 2 via a methyl linker. The chlorophenyl group enhances lipophilicity and π-π stacking potential, while the ethylsulfonyl-piperazine moiety contributes to hydrogen bonding and solubility. These features are critical for interactions with biological targets, such as enzymes or receptors .
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?
- Answer: A multi-step synthesis typically involves:
- Step 1: Hantzsch thiazole cyclization using 2-bromo-4’-chloroacetophenone and thiosemicarbazones (e.g., derived from naphthaldehyde) to form the thiazole core .
- Step 2: Nucleophilic substitution or reductive amination to introduce the ethylsulfonyl-piperazine moiety.
- Optimization: Solvents like DMF or dichloromethane, temperatures of 60–80°C, and catalysts (e.g., K₂CO₃) improve yields (~70–85%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterization?
- Answer:
| Technique | Key Data | Utility |
|---|---|---|
| ¹H/¹³C NMR | δ 7.3–7.5 (chlorophenyl protons), δ 3.5–4.0 (piperazine-CH₂), δ 1.2–1.4 (ethylsulfonyl CH₃) | Confirms substitution patterns and purity |
| HPLC | Retention time ~8.2 min (C18 column, acetonitrile/water) | Purity assessment (>95%) |
| IR | 1150 cm⁻¹ (S=O stretch), 750 cm⁻¹ (C-Cl) | Functional group validation |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across assay systems?
- Answer: Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Strategies include:
- Reproducibility checks: Validate purity via HPLC-MS and replicate assays in standardized conditions .
- Structural analogs: Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl) to identify structure-activity relationships (SAR) .
- In silico docking: Use tools like AutoDock to predict target binding affinities and rationalize discrepancies .
Q. What strategies enhance target selectivity when modifying the thiazole or piperazine moieties?
- Answer:
- Thiazole modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate electronic effects and improve target engagement .
- Piperazine tweaks: Replace ethylsulfonyl with polar groups (e.g., -COOH) to reduce off-target binding. Computational QSAR models guide rational design .
- Linker optimization: Replace methyl with ethylene to adjust conformational flexibility and selectivity .
Q. How does the ethylsulfonyl group impact pharmacokinetics, and what computational tools predict metabolic stability?
- Answer: The ethylsulfonyl group enhances solubility (logP ~2.1) but may increase susceptibility to hepatic sulfotransferase-mediated metabolism. Tools include:
- SwissADME: Predicts metabolic sites (e.g., sulfonyl cleavage) and bioavailability (%F = 65–70%) .
- MOLPROPERTY: Estimates half-life (t₁/₂ = 4–6 hrs) and CYP450 inhibition risks .
- Experimental validation: Microsomal stability assays (e.g., human liver microsomes) confirm predictions .
Data Contradiction Analysis
Example: Conflicting IC₅₀ values in antiparasitic assays (e.g., 2 µM vs. 10 µM).
- Root cause: Impurity in batches (e.g., unreacted thiosemicarbazone).
- Resolution: Repurify via flash chromatography and retest. Cross-validate with structurally validated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
